2-Tert-butyl-5-chloroaniline
Description
Properties
IUPAC Name |
2-tert-butyl-5-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHXAWTNRXRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25414-78-2 | |
| Record name | 2-tert-butyl-5-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reaction Pathways of 2 Tert Butyl 5 Chloroaniline
Reactivity Profiles of Substituted Aromatic Systems
The presence of both an activating amino group and a deactivating chloro group, along with the sterically demanding tert-butyl group, creates a unique reactivity profile for the aromatic ring of 2-tert-butyl-5-chloroaniline.
The tert-butyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. ucla.edu However, the large size of the tert-butyl group can sterically hinder reactions at the ortho position. The chlorine atom, on the other hand, is a deactivating group due to its electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. Despite being deactivating, chlorine is also an ortho, para-director.
In this compound, the amino group is a strongly activating, ortho, para-directing group. The combined electronic effects of the amino and tert-butyl groups activate the ring towards electrophilic attack, while the chloro group deactivates it. The directing effects of the substituents are crucial in determining the regioselectivity of reactions.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, the aromatic ring acts as a nucleophile and attacks an electrophile. youtube.com The activating amino group is the dominant directing group in this compound. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 4 and 6). However, the position ortho to the bulky tert-butyl group (position 3) is sterically hindered. The directing effects are summarized in the table below.
| Position | Influence of Substituents on Electrophilic Attack |
| 3 | Ortho to tert-butyl (sterically hindered), meta to chloro and amino |
| 4 | Para to chloro, ortho to amino (activated) |
| 6 | Para to tert-butyl, ortho to amino (activated) |
Therefore, electrophilic substitution is most likely to occur at positions 4 and 6. For example, in nitration reactions of substituted benzenes, the presence of an alkyl group like tert-butyl activates the ring. libretexts.org
Nucleophilic Aromatic Substitution (NAS): In NAS reactions, a nucleophile attacks the aromatic ring, and a leaving group is displaced. youtube.com This type of reaction is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.com The chloro group in this compound can act as a leaving group in NAS reactions, although the electron-donating nature of the amino and tert-butyl groups makes the ring less susceptible to nucleophilic attack compared to rings with strong electron-withdrawing groups like nitro groups. For NAS to occur, harsh reaction conditions or the presence of a strong nucleophile would likely be required.
Transformations of the Primary Amine Moiety
The primary amine group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Acylation: The amino group can be readily acylated with acyl halides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations. For instance, the acylation of anilines is a common synthetic procedure. thieme-connect.de
Alkylation: The amino group can also be alkylated with alkyl halides. However, polyalkylation is a common side reaction. Reductive amination is an alternative method for controlled alkylation. A patented process describes the C-alkylation of aniline (B41778) with methyl tert-butyl ether to produce 2-tert-butyl aniline, demonstrating the feasibility of introducing alkyl groups onto the aniline scaffold. google.com
Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). beilstein-journals.org These reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the condensation of 2-aminothiophenols with aldehydes is a key step in the synthesis of 2-substituted benzothiazoles. mdpi.com
Deamination, the removal of the amino group, can be a useful synthetic strategy. A common method for the deamination of primary aromatic amines involves diazotization followed by reduction. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium group can then be replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂). This two-step process allows for the strategic removal of an amino group after it has served its purpose as a directing group in electrophilic substitution reactions.
Stereo- and Regiochemical Control in Reactions of this compound
The steric and electronic properties of the substituents on the aromatic ring of this compound play a significant role in controlling the stereochemistry and regiochemistry of its reactions.
The bulky tert-butyl group at the 2-position provides significant steric hindrance, which can influence the regioselectivity of reactions on the aromatic ring and the amino group. In electrophilic aromatic substitution, the tert-butyl group can disfavor substitution at the adjacent ortho position (position 3). libretexts.org This steric hindrance can be exploited to achieve regioselective functionalization at the less hindered positions (4 and 6).
The electronic directing effects of the amino, chloro, and tert-butyl groups are the primary determinants of regioselectivity in electrophilic aromatic substitution. The strongly activating and ortho, para-directing amino group will dominate, directing incoming electrophiles to the 4 and 6 positions. The interplay between these steric and electronic factors allows for a degree of control over the outcome of chemical transformations involving this compound.
Advanced Coupling Reactions and Functionalization (e.g., Suzuki-Miyaura coupling considerations)
The functionalization of this compound is critical for its application as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Advanced palladium-catalyzed cross-coupling reactions provide powerful tools for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the molecule. The unique substitution pattern of this compound, featuring a sterically demanding tert-butyl group ortho to the amine and a chloro-substituent meta to it, presents distinct challenges and opportunities for these transformations.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov For this compound, the chloro group serves as the electrophilic partner for coupling. However, the reaction's efficiency is significantly influenced by the steric hindrance imposed by the adjacent tert-butyl group.
This steric bulk can impede the approach of the palladium catalyst to the C-Cl bond, potentially slowing down the crucial oxidative addition step in the catalytic cycle. yonedalabs.com To overcome this, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often required. Ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are designed to stabilize the palladium center and facilitate the reaction even with sterically hindered substrates. The choice of base and solvent system is also critical to optimize reaction yields and minimize side reactions.
The general reaction scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

Where R can be an aryl, heteroaryl, vinyl, or alkyl group.
The following interactive table outlines hypothetical considerations for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on established principles of cross-coupling chemistry.
| Coupling Partner (R-B(OH)₂) | Catalyst System (Example) | Base | Solvent | Expected Outcome & Considerations |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent Yield: A standard coupling partner. The bulky SPhos ligand helps overcome the steric hindrance from the tert-butyl group. |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | Good Yield: Electron-rich boronic acids are generally effective coupling partners. |
| 3-Pyridinylboronic acid | CataXCium A Pd G3 | Cs₂CO₃ | THF | Moderate to Good Yield: Heteroaromatic boronic acids can be successfully coupled, though optimization may be needed to avoid catalyst inhibition by the nitrogen atom. |
| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Moderate Yield: Alkenyl couplings are feasible but can be sensitive to reaction conditions. The use of a classic catalyst like Pd(PPh₃)₄ may require higher temperatures. |
| Methylboronic acid | PdCl₂(dppf) | CsF | THF | Challenging: sp²-sp³ couplings are generally more difficult than sp²-sp² couplings and often require specialized catalyst systems and conditions to prevent side reactions like protodeboronation. |
Beyond C-C bond formation, the chloro-substituent on this compound can also be a handle for C-N bond formation via reactions like the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a primary or secondary amine, enabling the synthesis of complex diaryl or alkyl-aryl amines. Similar to the Suzuki-Miyaura reaction, the steric hindrance of the tert-butyl group necessitates the use of specialized bulky phosphine ligands to achieve high yields. researchgate.net
Furthermore, the aniline nitrogen atom itself can be functionalized. While the steric hindrance from the ortho tert-butyl group can reduce the nucleophilicity of the amine, N-arylation or N-alkylation is possible under specific conditions, further expanding the synthetic utility of this compound. acs.org
Strategic Derivatization and Applications of 2 Tert Butyl 5 Chloroaniline in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Tert-butyl-5-chloroaniline serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its substituted aniline (B41778) structure provides a versatile scaffold for building intricate molecular architectures. The presence of the amino group, the chloro substituent, and the sterically influential tert-butyl group allows for a variety of chemical transformations, making it a valuable starting material for multi-step syntheses.
One of the most significant applications of this compound is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.
In this context, this compound is utilized in the construction of substituted pyrimidine and pyridine scaffolds, which are core structures in many kinase inhibitors. For instance, it is a key reactant in the synthesis of pyrido[2,3-d]pyrimidin-7-ones and N-aryl-pyrrolo[3,2-d]pyrimidin-4-amines, classes of compounds investigated for their potent inhibitory effects on various protein kinases. The synthesis of these complex molecules often involves a sequence of reactions where the aniline nitrogen of this compound is used to form a critical bond with an appropriate heterocyclic core, demonstrating its indispensable role as a foundational building block.
Building Block for the Construction of Diverse Heterocyclic Frameworks
The chemical reactivity of this compound makes it an important building block for the construction of a wide array of heterocyclic frameworks. Heterocyclic compounds are of immense interest in organic chemistry and drug discovery due to their prevalence in natural products and their diverse biological activities. The amino group on the aniline can act as a nucleophile to react with various electrophilic partners, leading to the formation of nitrogen-containing heterocycles.
A prime example of its application is in the synthesis of substituted aminopyrimidines. In a typical synthetic route, this compound is reacted with a dichlorinated pyrimidine, such as 2,4-dichloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution, where the aniline's amino group displaces one of the chlorine atoms on the pyrimidine ring. This initial reaction forms an N-aryl-chloropyrimidine intermediate. This intermediate can then undergo further reactions, such as coupling with other molecules, to generate a library of diverse heterocyclic compounds.
The general scheme for this reaction is presented below:
| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Heterocyclic Core |
| This compound | 2,4-Dichloropyrimidine | Nucleophilic Aromatic Substitution | 2-(substituted amino)-4-chloropyrimidine |
| This compound | Dichlorinated Pyridine | Nucleophilic Aromatic Substitution | Substituted Aminopyridine |
This strategy has been effectively employed to create libraries of compounds for high-throughput screening in drug discovery programs. The tert-butyl group's steric bulk can influence the regioselectivity of these reactions and the final conformation of the resulting molecule, which can be crucial for its biological activity.
Design and Synthesis of Tailored Analogues for Structure-Activity Relationship Studies
This compound is an exemplary starting material for the design and synthesis of tailored analogues for structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they involve systematically modifying a molecule's structure to understand how these changes affect its biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.
In the development of kinase inhibitors, this compound forms part of the core structure, which is then elaborated with various substituents. For example, after coupling with a 4-chloropyrimidine scaffold, the remaining chlorine atom can be substituted with a range of different chemical moieties. By introducing diverse groups at this position, researchers can probe the specific interactions between the inhibitor and the target kinase's binding site.
An example of such an SAR study involves the synthesis of a series of N2-(2-tert-butyl-5-chlorophenyl)-N4-phenyl-pyrimidine-2,4-diamine derivatives. In this series, the N4-phenyl group is systematically substituted with different functional groups to explore their effect on kinase inhibition.
| Base Scaffold | R-Group on N4-phenyl | Purpose of Modification |
| N2-(2-tert-butyl-5-chlorophenyl)pyrimidine-2,4-diamine | -H | Parent compound for baseline activity |
| N2-(2-tert-butyl-5-chlorophenyl)pyrimidine-2,4-diamine | -OCH3 (Methoxy) | Evaluate effect of electron-donating group |
| N2-(2-tert-butyl-5-chlorophenyl)pyrimidine-2,4-diamine | -CF3 (Trifluoromethyl) | Evaluate effect of electron-withdrawing group |
| N2-(2-tert-butyl-5-chlorophenyl)pyrimidine-2,4-diamine | -Morpholine | Explore impact of larger, polar groups for solubility/binding |
These studies are essential for mapping the chemical space around a core scaffold and identifying the key structural features required for potent and selective biological activity. The defined structure of this compound provides a rigid and reliable anchor point for such systematic molecular exploration.
Contributions to Material Science and Organic Device Applications
Beyond its applications in medicinal chemistry, the structural motifs present in this compound and its derivatives are relevant to material science, particularly in the field of organic electronics. The incorporation of bulky alkyl groups like tert-butyl into organic semiconductor molecules is a known strategy to enhance their performance and processability.
While direct applications of this compound in materials are not extensively documented, its isomer, 4-(tert-butyl)-2-chloroaniline, is utilized as an intermediate for organic light-emitting diodes (OLEDs). This suggests that the this compound scaffold could also be a valuable component in the synthesis of materials for organic electronic devices.
The tert-butyl group can significantly impact the properties of organic materials in several ways:
Increased Solubility: The bulky, non-polar tert-butyl group improves the solubility of large, planar aromatic molecules in common organic solvents, which is crucial for solution-based processing and fabrication of devices.
Modified Packing: In the solid state, the steric hindrance from the tert-butyl group can disrupt close intermolecular π-π stacking. This can be strategically used to control the morphology of thin films and tune the electronic properties of the material.
Enhanced Stability: Tert-butyl groups can act as a passivation layer, protecting the electronically active core of the molecule from degradation and improving the operational stability and lifetime of organic field-effect transistors (OFETs) and other devices.
The combination of a halogen atom (chlorine) and a bulky alkyl group on an aromatic amine core makes this compound a potentially useful building block for designing novel organic semiconductors with tailored electronic properties and enhanced stability for applications in OLEDs, OFETs, and organic photovoltaics.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Tert Butyl 5 Chloroaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the 2-tert-butyl-5-chloroaniline structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The tert-butyl group, with its nine equivalent protons, will produce a sharp, strong singlet. The protons of the aniline's amino (-NH₂) group typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The three aromatic protons will appear as distinct multiplets, with their splitting patterns and coupling constants dictated by their positions relative to each other and the other substituents on the benzene (B151609) ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), can be used to confirm the coupling relationships between adjacent aromatic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The six aromatic carbons will each produce a separate signal, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and tert-butyl groups. The carbon atom bonded to the chlorine will be shifted downfield, while the carbons ortho and para to the amino group will be shifted upfield. Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the aromatic signals.
Estimated NMR Data for this compound (in CDCl₃)
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Est. Chemical Shift (ppm) | Multiplicity | Assignment | Est. Chemical Shift (ppm) |
| -C(CH₃)₃ | 1.45 | Singlet (s) | -C(C H₃)₃ | 30.0 |
| -NH₂ | 3.80 | Broad Singlet (br s) | -C (CH₃)₃ | 34.5 |
| Ar-H (H-6) | 6.65 | Doublet (d) | C-6 | 115.0 |
| Ar-H (H-4) | 6.95 | Doublet of Doublets (dd) | C-4 | 120.0 |
| Ar-H (H-3) | 7.10 | Doublet (d) | C-5 | 129.0 |
| C-3 | 130.0 | |||
| C-2 | 135.0 |
Infrared (IR) Absorption Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
The IR spectrum of this compound will exhibit several key absorption bands that confirm its identity.
N-H Stretching: The presence of the primary amine (-NH₂) group is confirmed by a pair of medium-intensity bands in the region of 3350-3500 cm⁻¹. The two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the tert-butyl group will be observed as strong absorptions in the 2850-2970 cm⁻¹ range.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic sharp peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group results in a medium to strong band around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically found in the 1250-1340 cm⁻¹ range.
C-Cl Stretching: The presence of the chlorine substituent is indicated by a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3500 |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | tert-Butyl | 2850 - 2970 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600 - 1650 |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 |
| C-N Stretch | Aryl Amine | 1250 - 1340 |
Mass Spectrometry Techniques (LCMS, HRMS) for Molecular Identity and Purity
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of this compound. A sample is first passed through an LC column, which separates the target compound from any impurities or byproducts. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. For this compound (C₁₀H₁₄ClN), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 183.68 g/mol ) nih.gov. The presence of chlorine would also result in a characteristic isotopic pattern, with a smaller peak at [M+2]⁺ (m/z ≈ 185.68) that is approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁷Cl isotope.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, the calculated monoisotopic mass is 183.0814771 Da nih.gov. An HRMS measurement confirming this exact mass would provide unambiguous evidence for the molecular formula C₁₀H₁₄ClN, distinguishing it from other compounds that might have the same nominal mass.
Chromatographic Separation and Analysis (TLC, Column Chromatography)
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized organic compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (mobile phase). Different compounds will travel up the plate at different rates depending on their polarity, resulting in distinct spots. For a compound like this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically effective. The position of the spot, represented by its retention factor (Rf value), helps in identifying the compound and assessing the presence of impurities.
Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the standard method. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. The mobile phase, or eluent (often a gradient of solvents like hexane/ethyl acetate), is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. For a moderately polar compound like this compound, fractions are collected and analyzed by TLC to isolate the pure product. For related ortho-substituted chloroanilines, purification is effectively achieved using silica gel column chromatography with a hexane/ethyl acetate gradient or a pentane/diethyl ether system .
Specialized Spectroscopic Techniques (e.g., Surface-Enhanced Raman Scattering for Substituted Anilines)
While standard Raman spectroscopy can be limited by low sensitivity for many organic compounds, Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed vibrational information. SERS enhances the Raman signal by orders of magnitude for molecules adsorbed onto roughened metal surfaces, such as silver or gold nanoparticles.
The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmons on the metal nanostructures and a chemical enhancement related to charge-transfer processes between the analyte and the metal surface.
For substituted anilines, SERS has been shown to be a powerful analytical tool. The orientation and binding of the aniline (B41778) molecule to the metal surface can be inferred from the enhancement of specific vibrational modes. The amino group can interact directly with the metal surface, and this interaction is influenced by the nature and position of other substituents on the aromatic ring. In the case of this compound, both the steric bulk of the ortho-tert-butyl group and the electronic effects of the chloro and amino substituents would influence its adsorption geometry and, consequently, its SERS spectrum. Studies on various substituted anilines have demonstrated that both steric hindrance and the inductive effects of substituents significantly affect the signal intensities of vibrational modes associated with the amino group and the aromatic ring. This makes SERS a potentially valuable technique for distinguishing between isomers and for trace-level detection of substituted anilines.
Future Prospects and Emerging Research Frontiers for 2 Tert Butyl 5 Chloroaniline Chemistry
Innovations in Green and Sustainable Synthesis of Functionalized Anilines
The synthesis of functionalized anilines is undergoing a paradigm shift towards greener and more sustainable methodologies, moving away from traditional processes that often rely on hazardous reagents, harsh conditions, and precious-metal catalysts. nih.govacs.org This evolution is critical for reducing the environmental footprint of chemical manufacturing.
One of the most promising green innovations is the use of biocatalysis. nih.gov Enzymes, such as nitroreductases, offer a highly selective and efficient route for the reduction of aromatic nitro compounds to anilines under mild, aqueous conditions. nih.govacs.org This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and expensive metal catalysts, and it demonstrates high chemoselectivity, even in the presence of functional groups like halides that are sensitive to traditional hydrogenation. nih.govacs.org The immobilization of these enzymes allows for their use in continuous flow reactors, enhancing productivity and enabling catalyst reuse. nih.gov
Flow chemistry, or continuous flow manufacturing, is another key area of innovation. acs.org Continuous processes, such as the hydrogenation of nitrobenzene in plug flow reactors, offer superior heat and mass transfer, improved safety, and the potential for automation. ijerd.comresearchgate.net Combining flow chemistry with green catalytic systems, like supported palladium catalysts or immobilized enzymes, can lead to highly efficient and sustainable production of anilines. nih.govacs.org
Furthermore, the development of synthetic methods using water as a solvent and employing reusable catalysts, such as Brønsted acidic ionic liquids, aligns with the principles of green chemistry. nih.gov These methods enable one-pot, multi-component reactions to build complex aniline (B41778) derivatives from simple starting materials, minimizing waste and simplifying purification procedures. nih.gov Novel synthetic routes from alternative precursors, such as isatoic anhydride-8-amide, also provide inexpensive, fast, and scalable methods for producing highly substituted anilines at room temperature. semanticscholar.orgnih.gov
| Methodology | Key Advantages | Typical Conditions | Relevance for 2-Tert-butyl-5-chloroaniline |
|---|---|---|---|
| Biocatalysis (Nitroreductases) | High chemoselectivity, mild aqueous conditions, avoids precious metals and high-pressure H₂. nih.govacs.org | Aqueous buffer, ambient temperature and pressure. nih.gov | Ideal for reducing 1-tert-butyl-4-chloro-2-nitrobenzene without affecting the chloro-substituent. |
| Flow Chemistry | Enhanced safety, scalability, improved process control, potential for automation. acs.org | Packed-bed or tubular reactors, continuous feed of reagents. ijerd.com | Enables safer and more controlled large-scale production via catalytic hydrogenation. |
| Aqueous Phase Synthesis | Eliminates volatile organic solvents, simplifies product isolation, utilizes reusable catalysts. nih.gov | Water as solvent, often with a reusable catalyst like an ionic liquid. nih.gov | Reduces the environmental impact of multi-step syntheses involving the aniline core. |
| Alternative Precursors | Uses inexpensive, readily available starting materials; often proceeds at room temperature. semanticscholar.orgnih.gov | pH-sensitive cyclization chemistry, simple and fast reactions. semanticscholar.org | Offers novel, energy-efficient pathways to construct the substituted aniline scaffold. |
Development of Highly Selective Catalysts for Complex Aryl Amines
The synthesis and functionalization of complex aryl amines like this compound, which features significant steric hindrance, demand highly active and selective catalysts. Traditional cross-coupling reactions can be challenging with such substrates. Recent research has focused on designing new catalyst systems, particularly those based on palladium and copper, that can overcome these limitations.
A significant breakthrough has been the development of new phosphine (B1218219) ligands for palladium catalysts. For instance, the GPhos ligand, a dialkylbiaryl monophosphine, creates a palladium catalyst that is highly active for C-N cross-coupling reactions, even at room temperature. nih.gov The design of this ligand was guided by understanding catalyst stability, incorporating an ortho-Ot-Bu group to stabilize the active catalyst form while removing other bulky groups to accommodate sterically demanding amines. nih.gov Such catalysts expand the scope of reactants to include challenging α-tertiary primary amines. nih.gov
Similarly, copper-based catalyst systems offer a valuable, more economical alternative to palladium. Methods have been developed for the amination of aryl and heteroaryl boronic esters using a copper(I) triflate and diphosphine ligand system. nih.gov This approach is notable for its mild reaction conditions and compatibility with a wide array of functional groups, successfully preparing even the most sterically hindered anilines. nih.gov
Beyond C-N bond formation, selective C-H functionalization is a major frontier. acs.orguva.nl Catalysts that can selectively activate and functionalize a specific C-H bond on the aniline ring are highly sought after. For example, a Pd/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of aniline derivatives. acs.orguva.nl This methodology is operationally simple and works on a broad range of aniline substrates, demonstrating that ligand design is crucial for controlling regioselectivity in C-H activation. acs.org For directing functionalization to the meta position, which is electronically disfavored in anilines, innovative strategies using a transient mediator like norbornene have been developed. nih.gov
Exploration of Novel Reactivity Patterns and Synthetic Transformations
Researchers are actively exploring novel ways to use functionalized anilines as synthons by uncovering new reactivity patterns beyond traditional electrophilic aromatic substitution or N-H bond chemistry. These emerging transformations allow for the construction of previously inaccessible molecular architectures.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates from anilines under exceptionally mild conditions. princeton.eduacs.org This approach enables a host of new transformations. For example, photoredox-catalyzed sulfonylation of aniline derivatives with sulfinate salts can form C-S bonds, a key linkage in many pharmaceuticals. researchgate.net The process often uses an iridium-based photocatalyst that, upon excitation with blue light, can oxidize the aniline to a radical cation, initiating the reaction cascade. researchgate.net Similarly, dual nickel-photoredox catalysis allows for the direct functionalization of α-amino C–H bonds with aryl halides, forming valuable benzylic amine structures. researchgate.netrsc.org This method combines the ability of the photocatalyst to generate an α-amino radical with the capacity of the nickel catalyst to perform the cross-coupling. rsc.org
C-H functionalization remains a central theme in exploring novel reactivity. researchgate.net While ortho-functionalization is common due to directing group strategies, remote C-H functionalization at the para or meta positions is a significant challenge. nih.govresearchgate.net Recent advances include base-assisted "metalla-tautomerism" to achieve para-C-H arylation of anilines with aryl halides. researchgate.net Another innovative strategy involves a switchable reaction on N-nitrosoanilines, where the nitroso group acts as a traceless directing group to enable ortho C-H alkylation, followed by its removal to yield the functionalized aniline. rsc.orgresearchgate.net This approach provides a modular way to construct diverse aniline derivatives. rsc.org
Advanced Applications in Targeted Molecular Design and Development
The unique substitution pattern of this compound makes it a valuable scaffold for targeted molecular design in various fields, particularly in medicinal chemistry and materials science. The aniline moiety is a common feature in pharmaceuticals, but it can also be associated with metabolic instability or toxicity. cresset-group.combiopartner.co.uk
In medicinal chemistry, there is a growing interest in using sterically hindered or electronically tuned anilines to optimize pharmacological properties. Replacing a simple aniline with a more complex derivative can enhance a drug's bioavailability, solubility, or selectivity for its biological target. cresset-group.com Furthermore, isosteric replacement strategies are being developed where the aniline core is replaced by saturated carbocyclic structures, such as aminonorbornanes, to mitigate the risk of forming reactive metabolites while retaining biological activity. nih.gov The development of synthetic routes to access diversely substituted building blocks is crucial for these advanced molecular design strategies. nih.gov
Substituted anilines are also critical starting materials for synthesizing heterocyclic compounds, which form the core of many bioactive molecules. wisdomlib.org For example, dual-catalysis methods have been developed for the ortho-thioarylation of anilines, which serves as a key step in the two-step synthesis of phenothiazines, a class of neuroleptic agents. rsc.org The ability to precisely install functional groups on the aniline ring before cyclization is essential for creating a library of potential drug candidates.
In materials science, functionalized anilines are precursors to conductive polymers and organic functional materials. mdpi.com For instance, N-phenyl-p-phenylenediamine (dianiline), a dimer of aniline, is used as a less toxic precursor to synthesize polydianiline (PDANI), a polymer with structural and functional features comparable to the well-known polyaniline (PANI). mdpi.com The properties of these polymers can be finely tuned by using different dopants and substituted aniline monomers, opening avenues for applications in electronics and energy storage. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Substituted Anilines
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating a new frontier for reaction discovery and process optimization. rsc.org For complex reactions involving substituted anilines, AI and ML models can accelerate development by predicting outcomes, optimizing conditions, and even designing novel catalysts. cas.cn
Machine learning algorithms, such as random forests, have been successfully used to predict the yield of chemical reactions with high accuracy. ucla.edu By training a model on data from high-throughput experimentation, researchers can predict the performance of a reaction, such as a Buchwald-Hartwig C-N cross-coupling, across a multidimensional space of substrates, ligands, bases, and additives. ucla.edu This predictive power allows chemists to identify optimal conditions without exhaustive experimental screening, saving time and resources. rsc.org
AI is also transforming catalyst design. cas.cn ML models can identify complex relationships between a catalyst's structure and its performance (activity, selectivity). cas.cn This data-driven approach reduces reliance on time-consuming trial-and-error methods or computationally expensive calculations like density functional theory. cas.cn Generative models can even propose entirely new catalyst or ligand structures that are predicted to have superior performance. cas.cn
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Reaction Yield Prediction | Uses algorithms (e.g., random forest) to predict the outcome of a reaction based on descriptors of reactants, catalysts, and conditions. | Reduces the number of experiments needed for optimization; guides selection of reaction components for challenging substrates. | ucla.edu |
| Catalyst Design | Identifies key performance descriptors to predict catalyst efficacy and uses generative models to propose novel catalyst structures. | Accelerates the discovery of highly selective and active catalysts for difficult transformations like C-H activation or coupling of hindered substrates. | cas.cn |
| Condition Optimization | Employs Bayesian optimization and active learning to efficiently search the high-dimensional space of reaction parameters (temperature, solvent, concentration). | Finds optimal reaction conditions faster and more systematically than traditional one-variable-at-a-time methods. | arxiv.org |
| Autonomous Experimentation | Integrates AI models with robotic platforms to create closed-loop systems that independently design, run, and learn from experiments. | Enables high-throughput discovery and optimization of synthetic routes with minimal human intervention. | rsc.org |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for obtaining high-purity 2-Tert-butyl-5-chloroaniline?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 5-chloroaniline using tert-butyl chloride under acidic conditions (e.g., AlCl₃ catalysis). Post-synthesis purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient to achieve >95% purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical, as impurities like unreacted aniline or tert-butyl byproducts may persist .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at position 2, chloro at position 5).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₀H₁₄ClN, calc. 199.08 g/mol).
- HPLC : For purity assessment, using a reverse-phase column and UV detection at 254 nm.
- Melting Point Analysis : Consistency with literature values (if available) ensures structural integrity .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Tert-butyl chloride (a precursor) is volatile and irritant. Use fume hoods, nitrile gloves, and eye protection. In case of inhalation, relocate to fresh air immediately and seek medical attention. Waste disposal must follow institutional guidelines for halogenated organics .
Advanced Research Questions
Q. How can contradictory data on reaction yields in tert-butyl-substituted aniline syntheses be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading variations. Systematically screen solvents (e.g., dichloromethane vs. toluene) and AlCl₃ concentrations (0.5–2.0 eq.) while monitoring reaction progress via TLC. Use ANOVA to statistically compare yield distributions. Conflicting reports may stem from moisture sensitivity of tert-butyl chloride, requiring rigorous anhydrous conditions .
Q. What mechanistic insights exist for the thermal decomposition of this compound?
- Methodological Answer : Thermal stability can be studied via thermogravimetric analysis (TGA) under nitrogen. Decomposition pathways may involve cleavage of the tert-butyl group (evidenced by mass loss at 150–200°C) or HCl elimination. Computational studies (DFT) can predict activation energies for bond dissociation, validated by GC-MS analysis of decomposition products .
Q. How does steric hindrance from the tert-butyl group influence electrophilic substitution in this compound?
- Methodological Answer : The tert-butyl group directs electrophiles to the para position relative to itself (position 6) due to steric blocking. Confirm regioselectivity via nitration (HNO₃/H₂SO₄) followed by NMR to identify nitro group placement. Compare with meta-directing effects of the chloro substituent to resolve competing electronic vs. steric influences .
Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a saturated ethanol/water (8:2 v/v) solution at 4°C promotes single-crystal growth. Pre-filter the solution through a 0.2 µm membrane to remove particulates. If crystallization fails, consider co-crystallization with picric acid to enhance lattice stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
- Methodological Answer : Variations may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Replicate experiments using standardized conditions (25°C, 400 MHz, CDCl₃). Cross-reference with DEPT-135 spectra to confirm carbon assignments. If contradictions persist, collaborate with independent labs for inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
